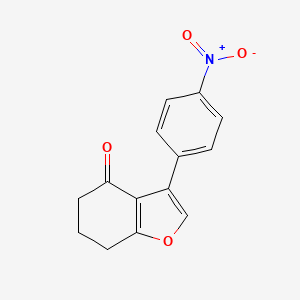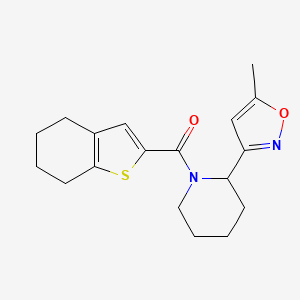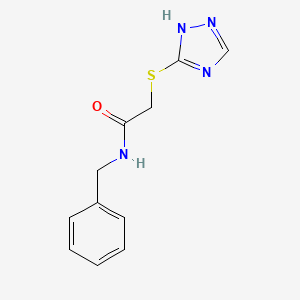
ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is a compound that has been studied in the field of chemistry for its unique properties and structure. It belongs to a class of compounds known as indole derivatives, which are of significant interest due to their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of related indole derivatives often involves complex reactions. For instance, Yeong et al. (2018) studied the synthesis of a similar compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, highlighting the intricacies involved in the synthesis of such compounds, including the importance of crystal structure in determining their properties (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical behavior. For example, Errossafi et al. (2015) analyzed the crystal structure of a closely related molecule, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, providing insights into the planarity of the indole ring and its perpendicular orientation to other groups, which influences its reactivity (Errossafi et al., 2015).
Chemical Reactions and Properties
Indole derivatives exhibit a range of chemical reactions due to their complex structure. Li et al. (2013) synthesized a compound with a structure containing nitro, indole, and carboxylate groups, similar to ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate. Their study provided insights into the types of reactions these compounds can undergo and their potential chemical properties (Li et al., 2013).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular arrangement. The research by Yeong et al. (2018) demonstrates how the crystal packing and hydrogen bonding in similar compounds can affect their physical properties (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of indole derivatives like ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate are influenced by their functional groups. Studies like that of Errossafi et al. (2015) provide a deeper understanding of how different substituents on the indole ring, such as nitro groups, can influence the overall chemical behavior of these compounds (Errossafi et al., 2015).
Propiedades
IUPAC Name |
ethyl 5-ethoxy-3-methyl-7-nitro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-9-6-10-8(3)12(14(17)21-5-2)15-13(10)11(7-9)16(18)19/h6-7,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXYYWSLWLDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5665718.png)
![2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1,3-benzoxazole](/img/structure/B5665727.png)
![N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5665734.png)
![6-ethyl-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-4-amine](/img/structure/B5665742.png)



![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5665772.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5665784.png)
![4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5665788.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5665792.png)
![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)